Ethyl 2-methylthiazole-5-carboxylate
Overview
Description
Ethyl 2-methylthiazole-5-carboxylate is a chemical compound with the empirical formula C7H9NO2S . It has a molecular weight of 171.22 and is usually available in solid form . The compound is used by researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of Ethyl 2-methylthiazole-5-carboxylate involves a reaction with water and sodium hydroxide in 1,4-dioxane at 20℃ for 1 hour . This is followed by a reaction with hydrogen chloride in 1,4-dioxane . The yield of this reaction is approximately 70% .Molecular Structure Analysis
The SMILES string of Ethyl 2-methylthiazole-5-carboxylate is O=C(OCC)C1=CN=C©S1 . The InChI key is ORCQTMZHDQSNOJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-methylthiazole-5-carboxylate is a solid . It has a high GI absorption, is BBB permeant, and is a CYP1A2 inhibitor . Its water solubility is 0.978 mg/ml; 0.00571 mol/l . The compound has a Log Po/w (iLOGP) of 2.21 .Scientific Research Applications
Antimicrobial Activities
- Synthetic Modifications & Antimicrobial Study: Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of thiazole, has been modified and synthesized for antimicrobial activities against various strains of bacteria and fungi. This includes E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus. These derivatives demonstrate the potential of ethyl 2-methylthiazole-5-carboxylate in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).
Synthetic Methods and Derivatives
- Thiazolecarboxylic Acid Derivatives Synthesis: The acylation and methylation of ethyl esters and anilide derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have led to the creation of various derivatives. These derivatives indicate the versatility and applicability of ethyl 2-methylthiazole-5-carboxylate in synthesizing a range of chemical compounds (Dovlatyan et al., 2004).
- One-Pot Synthesis of Derivatives: A practical one-pot procedure has been developed for synthesizing different 2-substituted-4-methylthiazole-5-carboxylates. This efficient method indicates the compound’s potential in simplifying synthetic chemical processes (Meng et al., 2014).
Fluorescent Probes and Bioimaging
- Fluorescent Probe for Biothiols Detection: Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate has been synthesized as a fluorescent probe for the detection of biothiols in physiological media. Its high sensitivity and selectivity make it a promising tool for analytical chemistry and diagnostics (Wang et al., 2017).
Antitubercular Agents
- Synthesis and Evaluation as Antitubercular Agents: Compounds synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate have been evaluated for antitubercular and antimicrobial activities. A specific derivative showed promising results as a broad-spectrum antibacterial and antifungal agent, suggesting its potential as a lead compound for further optimization in treating tuberculosis (Abo-Ashour et al., 2018).
Photophysical Properties
- Photochemical Reactions & Photophysical Properties: Ethyl 2-iodothiazole-5-carboxylate has been used in photochemical reactions to study its photophysical properties. These properties include fluorescence and singlet-oxygen sensitization, indicating its applicability in photophysical and photochemical research (Amati et al., 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-3-10-7(9)6-4-8-5(2)11-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQTMZHDQSNOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510392 | |
Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylthiazole-5-carboxylate | |
CAS RN |
79836-78-5 | |
Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-1,3-thiazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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